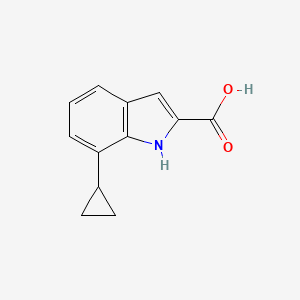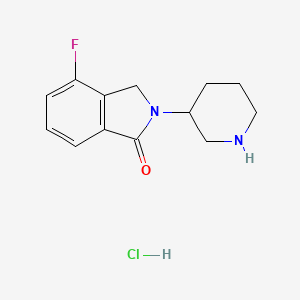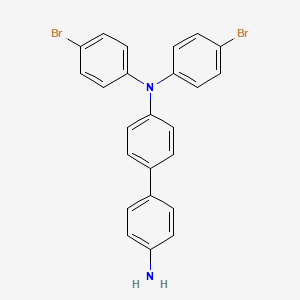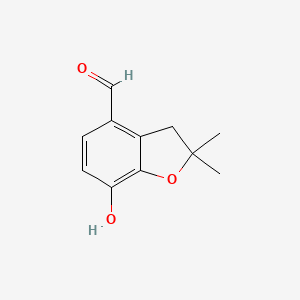![molecular formula C10H12N4O3 B14797419 9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B14797419.png)
9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Didanosine can be synthesized through several methods. One common method involves the catalytic hydrogenation of a precursor compound, followed by the removal of protecting groups. The process typically involves hydrolysis under basic conditions to remove the protecting group at position 5’ of the precursor compound, followed by enolization of the carbonyl group on the purine ring to form a stable salt. This salt is then converted to didanosine through catalytic hydrogenation .
Industrial Production Methods
Industrial production of didanosine often involves similar synthetic routes but on a larger scale. The process must ensure high purity and yield, which can be challenging due to the sensitivity of the compound to acidic conditions. Advanced techniques and equipment are used to maintain the necessary reaction conditions and to purify the final product .
化学反応の分析
Types of Reactions
Didanosine undergoes several types of chemical reactions, including:
Oxidation: Didanosine can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert didanosine to its active metabolites.
Substitution: Didanosine can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving didanosine include hydrogen gas for catalytic hydrogenation, basic solutions for hydrolysis, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products
The major products formed from the reactions of didanosine include its active metabolites, such as dideoxyadenosine triphosphate, which is crucial for its antiviral activity .
科学的研究の応用
Didanosine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of nucleoside analogues and their reactions.
Biology: Studied for its effects on viral replication and its interactions with cellular enzymes.
Medicine: Primarily used in the treatment of HIV infection. It has been shown to reduce the viral load and improve immune function in patients.
Industry: Used in the development of antiviral drugs and in research on drug delivery systems
作用機序
Didanosine exerts its effects by inhibiting the HIV reverse transcriptase enzyme. Once inside the cell, didanosine is phosphorylated to its active form, dideoxyadenosine triphosphate. This active metabolite competes with natural deoxyadenosine triphosphate for incorporation into the viral DNA. When incorporated, it acts as a chain terminator, preventing the completion of viral DNA synthesis and thereby inhibiting viral replication .
類似化合物との比較
Didanosine is often compared with other nucleoside reverse transcriptase inhibitors, such as zidovudine and stavudine. While all these compounds inhibit the reverse transcriptase enzyme, didanosine is unique in its structure and specific metabolic pathway. Unlike zidovudine, which is a thymidine analogue, didanosine is an inosine analogue. This difference in structure leads to variations in their pharmacokinetics and side effect profiles .
List of Similar Compounds
- Zidovudine
- Stavudine
- Lamivudine
- Abacavir
Each of these compounds has its own unique properties and uses in the treatment of HIV infection, but didanosine remains a valuable option due to its specific mechanism of action and effectiveness .
特性
分子式 |
C10H12N4O3 |
|---|---|
分子量 |
236.23 g/mol |
IUPAC名 |
9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-8,15H,1-3H2 |
InChIキー |
HKQSQLIIDRXGLH-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1CO)N2C=NC3C2=NC=NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate](/img/structure/B14797338.png)






![4-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14797372.png)
![Diethylamine (E)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14797383.png)
![N'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14797385.png)
![Spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carbonyl chloride](/img/structure/B14797398.png)



